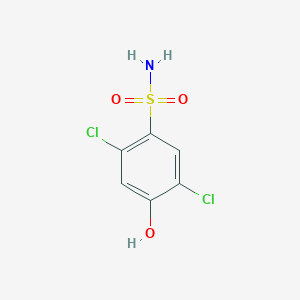

2,5-Dichloro-4-hydroxybenzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-4-hydroxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H,(H2,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZIGCFUKFQKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-92-7 | |

| Record name | 2,5-dichloro-4-hydroxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2,5-Dichloro-4-hydroxybenzenesulfonamide

A plausible direct synthesis for this compound commences with the chlorosulfonation of 2,5-dichlorophenol (B122974). This approach is analogous to the synthesis of similar hydroxybenzenesulfonamides. The reaction involves treating 2,5-dichlorophenol with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring. The directing effects of the hydroxyl and chloro substituents guide the position of sulfonation. Subsequently, the resulting 2,5-dichloro-4-hydroxybenzenesulfonyl chloride is subjected to amination, typically using aqueous or anhydrous ammonia (B1221849), to yield the final sulfonamide product.

A key intermediate in an alternative pathway is sodium 2,5-dichloro-4-hydroxybenzenesulfonate. This salt can be synthesized from 1,2,4-trichlorobenzene (B33124) through a two-step process. Initially, 1,2,4-trichlorobenzene is sulfonated to form 2,4,5-trichlorobenzenesulfonic acid. This intermediate is then hydrolyzed and salified to produce sodium 2,5-dichloro-4-hydroxybenzenesulfonate. google.com Conversion of this sulfonate to the target sulfonamide would likely involve its transformation into the corresponding sulfonyl chloride, followed by amination.

Synthesis of Analogs and Derivatives from Related Precursors

The synthesis of analogs and derivatives of this compound often employs versatile reactions such as chlorosulfonation, cyclization, and electrochemical methods, starting from related precursors.

Approaches Involving Chlorosulfonation Reactions

Chlorosulfonation is a fundamental reaction in the synthesis of benzenesulfonamide (B165840) derivatives. For instance, the synthesis of 2-hydroxy-3,5-dichlorobenzenesulfonamide, an analog of the target compound, begins with the chlorosulfonation of 2,4-dichlorophenol (B122985). google.com In this process, molten 2,4-dichlorophenol is reacted with chlorosulfonic acid. google.com The resulting sulfonyl chloride is then treated with aqueous ammonia to form the sulfonamide. google.com This well-established, two-step process highlights a common strategy for producing hydroxylated dichlorobenzenesulfonamides. The reaction conditions for the chlorosulfonation of 2,4-dichlorophenol are summarized in the table below.

| Reactant | Reagent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 2,4-Dichlorophenol | Chlorosulfonic acid | 37-40 | 1 hour | 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride | 94 |

| 2,4-Dichlorophenol | Chlorosulfonic acid | 36-40 | 1.5 hours | 2-Hydroxy-3,5-dichlorobenzenesulfonyl chloride | 77 |

This table presents data on the chlorosulfonation of 2,4-dichlorophenol, a reaction analogous to a potential synthesis step for this compound.

Cyclization Reactions in Sulfonamide Synthesis

While specific examples of cyclization reactions leading directly to this compound are not prevalent in the literature, cyclization is a known strategy in the synthesis of more complex sulfonamide-containing heterocyclic systems. For example, tandem SNAr/5-exo-trig cyclization reactions are utilized to convert N-alkyl- and -arylimines derived from o-fluorobenzaldehydes into 3-amino-2,3-dihydro-2,2-diarylbenzofurans. nih.gov This demonstrates the potential of intramolecular cyclization pathways in building complex molecules that may incorporate a sulfonamide moiety. In the context of the target compound, a suitably functionalized precursor could potentially undergo intramolecular cyclization to form a heterocyclic sulfonamide derivative.

Electrochemical Synthesis Techniques for Benzenesulfonamides

Optimization of Reaction Conditions and Yields in Sulfonamide Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of sulfonamides. Key parameters that are often fine-tuned include the choice of solvent, base, coupling reagent, and reaction temperature. For example, in the synthesis of α-ketoamides, which shares some mechanistic similarities with sulfonamide formation, various coupling reagents and solvents were evaluated to identify the most effective combination. researchgate.net Machine learning techniques are also emerging as powerful tools to predict and optimize reaction conditions, leveraging large datasets to guide the design of synthetic processes. beilstein-journals.orgsemanticscholar.org These approaches can be applied to the synthesis of this compound to systematically explore the parameter space and identify optimal conditions for each synthetic step.

Structural and Conformational Analysis

Advanced Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are fundamental in confirming the chemical identity and providing insights into the bonding and functional groups of 2,5-dichloro-4-hydroxybenzenesulfonamide.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the amine protons of the sulfonamide group. The two aromatic protons would appear as singlets due to their isolated positions on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, hydroxyl, and sulfonamide substituents. The hydroxyl and sulfonamide protons are exchangeable and their signals may be broad; their chemical shifts would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six signals for the aromatic carbons, with their chemical shifts indicating the nature of the attached substituent. Carbons bonded to electronegative atoms like chlorine and oxygen would be shifted downfield. Correlations between proton and carbon signals in 2D NMR experiments, such as HSQC and HMBC, would further confirm the assignment of the aromatic signals. Studies on various substituted benzenesulfonamides have shown that ¹³C chemical shifts correlate well with the electronic effects of the substituents on the benzene ring. tandfonline.com

Expected ¹H and ¹³C NMR Data (Predicted) This table is predictive and based on general principles of NMR spectroscopy for substituted benzenes.

Interactive Data Table: Predicted NMR Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (position 3) | ~7.5-7.8 | ~120-130 | Singlet |

| Aromatic CH (position 6) | ~7.3-7.6 | ~115-125 | Singlet |

| -OH | Variable (e.g., 5.0-10.0) | N/A | Broad Singlet |

| -SO₂NH₂ | Variable (e.g., 7.0-8.0) | N/A | Broad Singlet |

| Aromatic C-S | N/A | ~135-145 | N/A |

| Aromatic C-Cl (position 2) | N/A | ~125-135 | N/A |

| Aromatic C-OH | N/A | ~150-160 | N/A |

| Aromatic C-Cl (position 5) | N/A | ~120-130 | N/A |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be characterized by absorption bands corresponding to the O-H, N-H, S=O, and C-Cl bonds, as well as vibrations of the aromatic ring.

The sulfonamide group gives rise to strong, distinct bands for the asymmetric and symmetric stretching of the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibrations of the primary sulfonamide appear as two bands in the region of 3370-3250 cm⁻¹. mdpi.com The O-H stretching of the phenolic hydroxyl group is expected to produce a broad band in the region of 3600-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.

Characteristic IR Absorption Frequencies for Benzenesulfonamides

Interactive Data Table: IR Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -OH (Phenolic) | O-H Stretch | 3600 - 3200 (broad) |

| -SO₂NH₂ | N-H Stretch (asymmetric & symmetric) | 3370 - 3250 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| -SO₂NH₂ | S=O Asymmetric Stretch | 1370 - 1330 |

| -SO₂NH₂ | S=O Symmetric Stretch | 1180 - 1160 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| -SO₂NH₂ | S-N Stretch | 935 - 875 |

X-ray Crystallography for Solid-State Structure Determination

In the solid state, the crystal packing of benzenesulfonamides is dominated by hydrogen bonding and other non-covalent interactions. rsc.org For this compound, the sulfonamide (-SO₂NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors.

The conformation of benzenesulfonamide (B165840) derivatives is often described by the torsion angles within the C-SO₂-N-C framework (for N-substituted derivatives) or the orientation of the sulfonamide group relative to the benzene ring. In N-aryl substituted benzenesulfonamides, the two aromatic rings are typically not coplanar. The dihedral angle between the planes of the benzene rings is a key conformational parameter. For instance, in N-(2,5-dichlorophenyl)benzenesulfonamide, this dihedral angle is 73.3(1)°. iucr.org In 2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide, the dihedral angle is 62.21 (7)°. nih.gov These values indicate a significantly twisted conformation, which is a common feature in this class of compounds. The specific value of the dihedral angle is influenced by the steric and electronic effects of the substituents on both rings.

Selected Crystallographic Data for Related 2,5-Dichlorobenzenesulfonamide Derivatives

Interactive Data Table: Crystallographic Parameters

| Compound | Dihedral Angle between Aromatic Rings (°) | Key Intermolecular Interaction | Reference |

|---|---|---|---|

| N-(2,5-Dichlorophenyl)benzenesulfonamide | 73.3 (1) | N-H···O hydrogen bonds | nih.goviucr.orgresearchgate.net |

| 2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide | 62.21 (7) | N-H···O hydrogen bonds, Cl···O contact | nih.gov |

Computational Chemistry for Molecular Geometry and Electronic Structure

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques for studying molecular properties. figshare.com DFT calculations can be employed to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound.

A DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. This would provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from similar compounds. Conformational analysis can be performed by rotating key bonds (e.g., the C-S bond) to map the potential energy surface and identify stable conformers. mkjc.in

Furthermore, computational methods can provide insights into the electronic structure, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich regions (around the oxygen and nitrogen atoms) and electron-deficient regions, which are crucial for understanding intermolecular interactions and chemical reactivity. mkjc.in The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing information about the molecule's electronic transitions and kinetic stability. mkjc.in Natural Bond Orbital (NBO) analysis can be used to investigate charge delocalization and hyperconjugative interactions within the molecule. mdpi.com Such computational studies have been widely applied to various benzenesulfonamide derivatives to understand their structure-activity relationships. nih.govresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are a critical tool for understanding the electronic structure and geometry of molecules. For this compound, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to determine optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations would also provide insights into the electronic properties of the molecule, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO).

A typical approach would involve:

Method Selection: Choosing an appropriate level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)) to balance computational cost and accuracy.

Geometry Optimization: Performing calculations to find the lowest energy structure of the molecule.

Property Calculation: Computing various molecular properties from the optimized geometry.

Without specific studies on this compound, a representative data table for such calculations remains to be populated.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S-N Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-S-N Bond Angle (°) | Data not available |

Conformational Landscape Analysis

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. For this compound, the key dihedral angles to consider would be those around the C-S and S-N bonds, as well as the orientation of the hydroxyl group.

A thorough conformational analysis would involve:

Systematic Search: Systematically rotating key dihedral angles to identify all possible low-energy conformers.

Energy Profiling: Calculating the relative energies of these conformers to determine their populations at a given temperature.

Transition State Analysis: Identifying the energy barriers for interconversion between different conformers.

The results of such an analysis would reveal the most stable conformation(s) of the molecule in the gas phase and could provide a basis for understanding its behavior in solution or in a biological environment. As with the quantum chemical calculations, specific data for this compound is not available.

Table 2: Relative Energies of Potential Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (C-C-S-N) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Data not available | Data not available |

| 2 | Data not available | Data not available |

Structure Activity Relationship Sar Investigations in Sulfonamide Derivatives

General Principles of SAR Applied to Benzenesulfonamide (B165840) Scaffolds

The benzenesulfonamide scaffold is a versatile platform in drug discovery, known for its role in developing antibacterial, anti-inflammatory, and anti-tumoral agents. nih.govresearchgate.net SAR studies on this scaffold generally focus on three main components: the aromatic ring, the sulfonamide linker, and the substituents on the sulfonamide nitrogen.

Key principles derived from these studies include:

The Aromatic Ring: The benzene (B151609) ring can be substituted with various groups to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications influence how the molecule interacts with its biological target and can affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The Sulfonamide Moiety (-SO2NH2): This group is often crucial for biological activity. It can act as a structural analog of para-aminobenzoic acid (PABA), enabling it to competitively inhibit enzymes like dihydropteroate (B1496061) synthase in bacteria. nih.govwikipedia.orgdrugbank.com In other contexts, particularly as a carbonic anhydrase inhibitor, the sulfonamide group acts as a potent zinc-binding group. nih.govunifi.it

Substituents: Modifications to the aromatic ring or the sulfonamide nitrogen (creating secondary sulfonamides) can drastically alter a compound's potency and selectivity for its target enzyme or receptor. nih.gov The simple structure of these derivatives facilitates the rational design of analogs for extensive biological testing. researchgate.net

Impact of Halogenation and Hydroxyl Group Positioning on Biological Modulation

The introduction of halogen atoms and hydroxyl groups onto the benzenesulfonamide ring is a common strategy to enhance biological activity. The specific positioning of these groups is critical for modulating the compound's interaction with its target.

Halogenation: The addition of halogens like chlorine is a widely used technique in drug design to enhance membrane binding and permeation. nih.gov Halogenation can increase the lipophilicity and metabolic stability of a compound. researchgate.net Studies have shown that replacing a hydrogen atom with a chlorine atom can enhance the free energy of partitioning into a lipid membrane, potentially improving bioavailability. nih.gov For instance, some chlorinated pyrrolidinone-based benzenesulfonamide derivatives have been observed to bind more strongly to their targets than their non-chlorinated counterparts. nih.gov The presence of halogen atoms on a molecule can positively influence a range of biological activities, making it a key tool for drug optimization. researchgate.net

| Modification | General Effect on Properties | Impact on Biological Activity | Positional Importance |

|---|---|---|---|

| Halogenation (e.g., -Cl) | Increases lipophilicity and metabolic stability. researchgate.net | Often enhances binding affinity and membrane permeation. nih.govnih.gov Can improve overall biological potency. researchgate.net | The specific position can fine-tune electronic and steric properties, affecting target interaction. |

| Hydroxylation (-OH) | Increases hydrophilicity; acts as a hydrogen bond donor/acceptor. researchgate.net | Can form crucial hydrogen bonds with the active site of a receptor or enzyme, enhancing binding. researchgate.net | Position is critical; ortho-positioning can significantly enhance reactivity and interaction with adjacent groups. nih.gov |

Role of the Sulfonamide Linker in Receptor/Enzyme Interactions

The sulfonamide linker (-SO2NH-) is not merely a structural component but an active pharmacophore that plays a pivotal role in molecular recognition and binding. researchgate.net Its ability to engage in multiple types of interactions with biological macromolecules is central to the activity of many sulfonamide-based drugs. nih.gov

In the context of metalloenzymes, such as carbonic anhydrases, the sulfonamide group is a premier zinc-binding moiety. The deprotonated sulfonamide nitrogen atom coordinates directly to the Zn2+ ion located in the enzyme's active site. unifi.it This primary binding event is further stabilized by an extensive network of hydrogen bonds involving the sulfonamide's oxygen atoms and amino acid residues within the catalytic cavity. unifi.itnih.gov

Beyond zinc binding, the sulfonamide group's interactions include:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors, allowing for multiple points of contact with a target protein. acs.org

Electrostatic Interactions: The polarized nature of the S-O and N-H bonds contributes to electrostatic interactions that stabilize the ligand-receptor complex. nih.gov

Methodological Approaches in SAR Studies

The elucidation of structure-activity relationships relies on a combination of synthetic chemistry and computational modeling. These approaches allow for the systematic exploration of how structural changes affect biological function.

Rational drug design is a cornerstone of modern medicinal chemistry, involving the intentional design and synthesis of new compounds based on the known structure of a biological target or an existing lead molecule. nih.govacs.org For benzenesulfonamide derivatives, this process typically involves synthesizing a series of analogs where specific parts of the molecule are systematically varied. acs.org

For example, researchers might create a library of compounds by:

Introducing different substituents at various positions on the aromatic ring. researchgate.net

Altering the nature of the group attached to the sulfonamide nitrogen. acs.org

Modifying linkers or extending parts of the molecule to probe different regions of a binding pocket. nih.gov

Each newly synthesized analog is then tested for its biological activity. The resulting data, which correlates structural changes with activity, forms the basis of the SAR. acs.orgacs.org This iterative cycle of design, synthesis, and testing allows for the optimization of a lead compound to achieve greater potency, selectivity, and improved pharmacokinetic properties. nih.gov

In silico, or computational, methods are indispensable tools in modern SAR studies, allowing researchers to predict the biological activity of compounds and understand their interactions at a molecular level before they are synthesized. These techniques save significant time and resources.

Key in silico approaches used for sulfonamide derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nanobioletters.com By analyzing physicochemical parameters (descriptors), these models can predict the activity of new, unsynthesized derivatives. nanobioletters.comnih.gov 2D and 3D-QSAR models are widely used to guide the design of novel sulfonamide analogs. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov Docking simulations help rationalize the binding modes of sulfonamide derivatives within the active site of a target, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement of atoms and molecules over time. For ligand-protein complexes, MD can verify the stability of the binding pose predicted by docking and provide deeper insights into the dynamic behavior of the complex. nih.govnih.gov

| Method | Description | Application in SAR |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Develops mathematical models to correlate chemical structure with biological activity. nanobioletters.com | Predicts the activity of novel compounds; identifies key structural features (descriptors) responsible for activity. nih.govnih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand within a target's active site. nih.gov | Visualizes and rationalizes ligand-receptor interactions; guides the design of analogs with improved binding. nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules in a complex over time. nih.gov | Assesses the stability of the docked ligand-protein complex; provides insights into conformational changes upon binding. nih.govnih.gov |

Analytical Chemistry Applications

Development of Quantitative Assays for Related Compounds

Quantitative assays for sulfonamides and related phenolic compounds are well-established, employing a variety of analytical techniques. These methods are essential for determining the concentration of the active substance and potential impurities.

Colorimetric assays are a cornerstone for the simple and rapid quantification of sulfonamides. tandfonline.comnih.gov These methods typically involve a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One of the most widely used methods for primary aromatic amines, such as the one present in many sulfonamides, is the Bratton-Marshall reaction. scribd.com This procedure involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid like hydrochloric acid) to form a diazonium salt. scribd.comtandfonline.com

Coupling: The resulting diazonium salt is then coupled with a suitable agent, such as N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent), to form a highly colored azo dye. scribd.com

The absorbance of the resulting purple-pink solution is measured using a UV-Vis spectrophotometer at a specific wavelength, and the concentration is determined by comparison with a calibration curve prepared from standard solutions. scribd.com

Other reagents have also been employed for the colorimetric determination of sulfonamides. For instance, p-dimethylaminocinnamaldehyde has been used as a color reagent, offering high sensitivity with a detection limit of approximately 1 microgram/ml. nih.gov Another method involves the use of furfuraldehyde in the presence of a strong acid, which reacts with sulfonamides to produce a colored complex. tandfonline.com The stability of the color, pH, and reaction time are critical parameters that must be optimized for accurate and reproducible results. tandfonline.comtandfonline.com

Below is an illustrative table of data that could be obtained from a colorimetric assay of 2,5-Dichloro-4-hydroxybenzenesulfonamide using a hypothetical colorimetric agent.

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5.0 | 0.112 |

| 10.0 | 0.225 |

| 15.0 | 0.338 |

| 20.0 | 0.451 |

| 25.0 | 0.564 |

Chromatographic and Spectroscopic Methods for Detection and Purity Analysis

For more complex mixtures or for achieving lower detection limits, chromatographic and spectroscopic methods are the preferred choice. These techniques offer high resolution and sensitivity for the detection and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of sulfonamides and phenolic compounds. wu.ac.thwu.ac.th Reversed-phase HPLC is particularly common, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. sielc.com

Key aspects of HPLC methods include:

Column: The choice of column is critical for achieving good resolution. Columns like Inertsil ODS 3V or YMC-Triart C8 are often used for sulfonamide analysis. wu.ac.thnih.gov

Mobile Phase: The composition of the mobile phase (e.g., acetonitrile and an acidic buffer) can be optimized to achieve the desired separation. nih.gov Isocratic or gradient elution can be employed. wu.ac.th

Detection: UV detection is frequently used, with the wavelength set to the maximum absorbance of the analyte, often around 220-280 nm for benzenesulfonamides. nih.gov Photodiode array (PDA) detectors can provide spectral information, aiding in peak identification and purity assessment. wu.ac.th Electrochemical detectors can also offer enhanced sensitivity for phenolic compounds. oup.com

The following table provides a hypothetical example of an HPLC method for the purity analysis of this compound.

| Compound | Retention Time (min) | λmax (nm) | Purity (%) |

|---|---|---|---|

| 2,5-Dichlorophenol (B122974) | 3.8 | 285 | Impurity |

| This compound | 5.2 | 290 | 99.8 |

| Unknown Impurity 1 | 6.1 | 275 | 0.15 |

| Unknown Impurity 2 | 7.4 | 295 | 0.05 |

Spectroscopic Methods are indispensable for the structural elucidation and quantification of this compound.

UV-Visible Spectroscopy: The electronic spectra of substituted phenols are characterized by absorption bands in the UV region. bioone.org The position and intensity of these bands are influenced by the substituents on the aromatic ring. researchgate.net For this compound, the phenolic chromophore and the sulfonamide group will contribute to its characteristic UV spectrum, which is useful for quantitative analysis. bioone.orgresearchgate.net Time-resolved spectroscopy can be used to study transient species like phenoxy radicals upon irradiation. acs.org

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic separation technique like HPLC or Gas Chromatography (GC), is a powerful tool for identifying and quantifying compounds. Electrospray ionization (ESI) is a common technique for sulfonamides and phenols. purdue.eduproquest.com MS provides information on the molecular weight and fragmentation pattern of the analyte, allowing for unambiguous identification and the analysis of impurities. The Gibbs reaction, which forms a colored indophenol (B113434) derivative, can be used in conjunction with mass spectrometry for the sensitive detection of phenols. purdue.eduproquest.com

Environmental Chemistry and Degradation Studies

Biodegradation Pathways of Sulfonated Aromatic Compounds

The biodegradation of sulfonated aromatic compounds is a challenging process for many microorganisms due to the high stability and water solubility conferred by the sulfonate group. However, various bacteria have evolved enzymatic machinery to cleave the carbon-sulfur bond and mineralize these compounds. The initial steps in the aerobic biodegradation of sulfonated aromatics often involve dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to dihydroxylation. This enzymatic attack can result in the spontaneous elimination of the sulfite (B76179) group, a process known as desulfonation.

For halogenated aromatic compounds, the removal of halogen substituents is a key metabolic step. nih.gov This can occur either before or after the cleavage of the aromatic ring. In many cases, the initial attack is catalyzed by mono- or dioxygenases that hydroxylate the aromatic ring, which can lead to the removal of a halogen atom.

A common strategy in the degradation of substituted aromatic compounds is the formation of catechol or substituted catechol intermediates. nih.gov These catechols are then susceptible to ring cleavage by other dioxygenases, leading to the formation of aliphatic acids that can enter central metabolic pathways, such as the Krebs cycle.

Table 1: Key Enzymatic Reactions in the Biodegradation of Sulfonated and Halogenated Aromatic Compounds

| Enzyme Type | Reaction Catalyzed | Relevance to 2,5-Dichloro-4-hydroxybenzenesulfonamide Degradation |

|---|---|---|

| Dioxygenases | Incorporation of two oxygen atoms into the aromatic ring. | Likely initiates the degradation by hydroxylating the benzene (B151609) ring, potentially leading to dechlorination and/or desulfonation. |

| Monooxygenases | Incorporation of one oxygen atom into the aromatic ring. | Can also initiate degradation through hydroxylation, a common step in the breakdown of halogenated phenols. nih.gov |

| Catechol Dioxygenases | Cleavage of the catechol aromatic ring (ortho- or meta-cleavage). | Breaks down the central aromatic structure into aliphatic intermediates for further metabolism. nih.gov |

| Desulfonases | Cleavage of the carbon-sulfur bond. | Essential for removing the sulfonamide group, although often occurs after initial ring modification. |

Oxidative Degradation Processes in Environmental Systems

In addition to microbial biodegradation, sulfonated aromatic compounds can be degraded through abiotic oxidative processes in the environment. These processes are often mediated by highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can be generated photochemically or through other chemical reactions in water and soil.

Advanced Oxidation Processes (AOPs) are water treatment technologies that rely on the generation of hydroxyl radicals to degrade persistent organic pollutants. The reaction of hydroxyl radicals with aromatic compounds is typically very fast and can lead to the hydroxylation of the aromatic ring, followed by ring cleavage. scielo.br For a compound like this compound, oxidative attack by hydroxyl radicals would likely target the electron-rich phenolic ring. This can lead to the formation of hydroxylated and dechlorinated intermediates.

Electrochemical oxidation is another process that has been shown to degrade chlorinated aromatic compounds. nih.gov During this process, strong oxidizing agents are generated at the anode surface, which can then attack and degrade the organic pollutants. Studies on the electrochemical degradation of hydroxychloroquine, a chlorinated aromatic compound, have shown the release of chloride ions in the initial stages, indicating effective dechlorination. nih.govqnl.qa

Table 2: Comparison of Environmental Degradation Processes for Aromatic Pollutants

| Degradation Process | Key Reactants/Mediators | Potential Outcome for this compound |

|---|---|---|

| Biodegradation | Microorganisms (bacteria, fungi), enzymes (dioxygenases, monooxygenases). | Mineralization to CO2, H2O, and inorganic ions (Cl-, SO4^2-), though may be slow. |

| Photolysis | Sunlight (UV radiation). | Direct breakdown of the molecule or generation of reactive species that aid degradation. |

| Advanced Oxidation Processes (AOPs) | Hydroxyl radicals (•OH). | Rapid and non-selective oxidation, leading to hydroxylation, dechlorination, and ring cleavage. scielo.br |

| Electrochemical Oxidation | Anode-generated oxidants. | Complete mineralization, with initial dechlorination and formation of intermediates. nih.gov |

Metabolite Identification in Environmental Degradation

The identification of metabolites is crucial for understanding the degradation pathways and assessing the potential toxicity of intermediate products. While no specific studies have identified the metabolites of this compound, plausible intermediates can be proposed based on the degradation of similar compounds.

During the biodegradation of dichlorophenols, common initial metabolites include chlorocatechols and chlorohydroquinones. hhearprogram.org For example, the microbial degradation of 2,4-dichlorophenol (B122985) can proceed through the formation of 3,5-dichlorocatechol. ethz.ch Subsequent enzymatic action leads to ring cleavage and the formation of chlorinated aliphatic acids, which are further metabolized with the release of chloride ions.

In the case of sulfonamides, metabolic pathways can involve the cleavage of the sulfonamide bond, leading to the formation of aminophenols and sulfanilic acid derivatives. Oxidative degradation processes are also known to produce hydroxylated and dechlorinated byproducts. For instance, the oxidation of chloroquine, another chlorinated aromatic, results in dealkylation and substitution of the chloride ion. nih.gov

Based on these precedents, the environmental degradation of this compound could potentially lead to the formation of the following types of metabolites:

Dichlorohydroquinone or Dichlorocatechol: Resulting from the enzymatic or chemical hydroxylation of the benzene ring.

Chlorinated Sulfophenols: If one of the chlorine atoms is removed prior to significant ring degradation.

Desulfonated Dichlorophenol: Following the cleavage of the C-S bond.

Ring-cleavage products: Such as chlorinated muconic acids or other aliphatic acids, which would be intermediates on the path to complete mineralization.

Further research employing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be necessary to definitively identify the metabolites formed during the environmental degradation of this compound.

Emerging Research Directions and Future Perspectives

Design and Synthesis of Advanced Benzenesulfonamide (B165840) Derivatives

The future of benzenesulfonamide-based drug discovery lies in the rational design and synthesis of advanced derivatives with improved potency, selectivity, and pharmacokinetic profiles. researchgate.netajchem-b.com Current strategies are moving beyond simple substitutions to the creation of complex, multi-functional molecules. These innovative approaches provide a roadmap for the potential evolution of 2,5-Dichloro-4-hydroxybenzenesulfonamide into a new generation of therapeutic agents.

One prominent strategy is the "tail approach," which involves attaching various chemical moieties to the primary sulfonamide structure via a flexible linker. tandfonline.com This method aims to enhance interactions with hydrophobic or hydrophilic regions within the active site of a target protein, thereby improving binding affinity and selectivity. tandfonline.com For instance, research has shown success in synthesizing derivatives by combining the benzenesulfonamide scaffold with other biologically active heterocycles, such as thiazolidinone, mdpi.com 1,2,3-triazole, tandfonline.com and indoline. researchgate.net These hybrid compounds often exhibit synergistic activity or novel mechanisms of action.

Future synthetic endeavors could apply these principles to the this compound core. For example, the hydroxyl and amine groups on the benzene (B151609) ring could be functionalized to introduce novel "tails" or link to other pharmacophores. Synthetic routes might employ established methods like copper-catalyzed cross-coupling reactions or condensation reactions to build these more complex structures. mdpi.comnih.gov The synthesis of Schiff bases from 3-amino-4-hydroxybenzenesulfonamide (B74053) and various aldehydes is another established route for creating diverse derivatives. nih.gov

Recent advancements have also focused on creating analogues of natural products with improved properties. For example, sulfonamide analogues of the natural antitumor agents antofine and cryptopleurine (B1669640) have been synthesized, demonstrating that incorporating a sulfonamide group can enhance solubility and bioavailability while maintaining potent antiproliferative activity. acs.org This highlights a potential direction for modifying the this compound scaffold to create novel agents for various diseases.

| Synthetic Strategy | Example Moiety Added | Potential Advantage | Reference |

| Hybridization | Thiazolidinone | Enhanced enzyme inhibition (e.g., Carbonic Anhydrase) | mdpi.com |

| Hybridization | 1,2,3-Triazole | Improved binding and drug-like properties | tandfonline.com |

| Hybridization | Anthraquinone | Potent Carbonic Anhydrase inhibition | mdpi.com |

| Tail Approach | Substituted Benzamide | Increased selectivity for enzyme isoforms | tandfonline.com |

| Natural Product Analogue | Mesylate Group | Improved solubility and bioavailability | acs.org |

Integration of Advanced Computational Techniques in Discovery

The integration of advanced computational techniques is revolutionizing the drug discovery process, making it faster, more cost-effective, and more precise. These in silico methods are crucial for prioritizing synthetic targets and understanding the molecular interactions that govern biological activity. For future studies on this compound and its derivatives, computational chemistry will be an indispensable tool.

Molecular docking is a cornerstone of modern drug design, used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov Numerous studies have successfully used docking to analyze the interactions of benzenesulfonamide derivatives with enzymes like carbonic anhydrases, tandfonline.com acetylcholinesterase, and α-glycosidase. tandfonline.com These simulations provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding, guiding the design of more potent inhibitors. mdpi.comnih.govresearchgate.net For example, docking studies have revealed that the sulfonamide group typically coordinates with the zinc ion in the active site of carbonic anhydrases, an interaction essential for its inhibitory activity. tandfonline.com

Beyond simple docking, molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-receptor complex, assessing its stability over time. rsc.org This can help validate docking results and provide a deeper understanding of the binding mechanism. Furthermore, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. tandfonline.comnih.gov By calculating parameters based on Lipinski's rule of five and other models, researchers can identify candidates with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures. tandfonline.comresearchgate.net

Density Functional Theory (DFT) is another powerful computational method used to study the electronic structure and reactivity of sulfonamide molecules, providing a deeper understanding of their chemical properties. nih.govnih.gov

| Computational Technique | Application in Sulfonamide Research | Key Insights Provided | References |

| Molecular Docking | Predicting binding modes with target enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase). | Binding energy scores, key amino acid interactions, orientation in the active site. | mdpi.comtandfonline.comnih.govtandfonline.com |

| ADMET Profiling | In silico prediction of pharmacokinetic and toxicity properties. | Drug-likeness, bioavailability, potential toxicity risks. | tandfonline.comnih.govrsc.org |

| Molecular Dynamics (MD) | Simulating the stability of the ligand-protein complex over time. | Confirmation of stable binding, analysis of dynamic interactions. | rsc.org |

| Density Functional Theory (DFT) | Calculating electronic structure and molecular reactivity. | Frontier molecular orbital analysis, chemical stability. | nih.govnih.gov |

Identification of Novel Biological Targets for Sulfonamide Scaffolds

The sulfonamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. nih.gov While historically known for their antibacterial action, sulfonamide-containing drugs are now used to treat a multitude of conditions, including cancer, glaucoma, inflammation, and viral infections. researchgate.netajchem-b.comajchem-b.comscispace.com A key future direction for this compound will be to screen it and its future derivatives against novel and emerging biological targets.

Carbonic anhydrases (CAs) remain a primary focus. ajchem-b.com Specifically, the tumor-associated isoforms hCA IX and hCA XII are attractive targets for anticancer drug development, as their inhibition can disrupt the pH regulation of cancer cells in hypoxic environments. rsc.orgresearchgate.net Many novel benzenesulfonamide derivatives have been designed as selective inhibitors of these isoforms. mdpi.comrsc.org

However, the therapeutic potential of sulfonamides extends far beyond CAs. Research has identified benzenesulfonamide derivatives as potent inhibitors of other enzyme classes:

Kinases: Polo-like kinase 4 (PLK4) and Tropomyosin receptor kinase A (TrkA) have been identified as targets for anticancer therapy, particularly for breast cancer and glioblastoma, respectively. nih.govrsc.org

Proteases: Sulfonamides serve as building blocks for drugs that inhibit proteases, which are crucial in various diseases, including viral infections. researchgate.netnih.gov

Other Enzymes: Targets such as acetylcholinesterase (implicated in Alzheimer's disease), α-glycosidase (diabetes), glutathione (B108866) S-transferase, tandfonline.com and the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS) continue to be explored. tandfonline.com A recent study also identified the fatty acid synthase FabX in Helicobacter pylori as a novel target for sulfonamide-based inhibitors. acs.org

The diverse range of known targets underscores the immense potential for the this compound scaffold. Future research involving high-throughput screening of this compound and its derivatives against large panels of enzymes and receptors could uncover entirely new therapeutic applications. ontosight.ai

| Biological Target Class | Specific Example | Associated Disease/Condition | Reference |

| Metalloenzymes | Carbonic Anhydrase IX & XII | Cancer, Glaucoma | rsc.orgresearchgate.netunibs.it |

| Kinases | Tropomyosin receptor kinase A (TrkA) | Glioblastoma (Brain Cancer) | nih.gov |

| Kinases | Polo-like kinase 4 (PLK4) | Cancer | rsc.org |

| Hydrolases | Acetylcholinesterase (AChE) | Alzheimer's Disease | tandfonline.com |

| Hydrolases | α-Glucosidase | Diabetes | tandfonline.comrsc.org |

| Bacterial Enzymes | Dihydropteroate Synthase (DHPS) | Bacterial Infections | researchgate.nettandfonline.com |

| Bacterial Enzymes | Fatty Acid Synthase FabX | Helicobacter pylori Infection | acs.org |

Q & A

Q. What are the optimal synthetic routes for 2,5-Dichloro-4-hydroxybenzenesulfonamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., substituted benzaldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation under reduced pressure and filtration . Optimization requires monitoring reaction kinetics via HPLC or TLC, adjusting parameters like temperature (80–100°C) and molar ratios (1:1–1:1.2). Yield improvements may involve recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing purity and structural confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d₆ to identify sulfonamide protons (δ 10.5–11.5 ppm) and aromatic chlorine substituents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 266.94 g/mol for C₆H₅Cl₂NO₃S) with <1 ppm error .

- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (0.1% formic acid) .

Q. How can researchers ensure stability during storage and handling?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonamide group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Use Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) for antimicrobial testing with Mueller-Hinton broth (MIC determination via microdilution) .

- For cytotoxicity, compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) using MTT assays, controlling for solvent interference (DMSO ≤0.1%) .

- Validate receptor-binding hypotheses via molecular docking (AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX) .

Q. What computational strategies predict environmental fate and adsorption behavior on indoor surfaces?

- Methodological Answer :

Q. How do stereochemical variations in related sulfonamides affect pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- and (S)-BINOL) and compare activity:

- Circular Dichroism (CD) : Confirm stereochemistry .

- In Vitro Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II vs. hCA IX) at pH 7.4 .

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.